2,3-Difluoro-4-methoxy-DL-phenylalanine is a synthetic amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring. This compound is of interest in medicinal chemistry and biochemical research due to its structural modifications that may influence biological activity, particularly in the context of neurotransmitter transport and receptor interactions.
2,3-Difluoro-4-methoxy-DL-phenylalanine falls under the category of amino acid derivatives. It is classified as a fluorinated aromatic compound due to the incorporation of fluorine atoms into its structure. This classification is significant in understanding its potential pharmacological applications, particularly in influencing transport mechanisms across biological membranes.
The synthesis of 2,3-difluoro-4-methoxy-DL-phenylalanine typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The use of protecting groups (like Boc) is crucial in multi-step syntheses to prevent unwanted side reactions.
The molecular formula for 2,3-difluoro-4-methoxy-DL-phenylalanine is , with a molecular weight of approximately 231.20 g/mol. The structure features:
The melting point of this compound is reported to be around 260 °C (decomposing), indicating its stability under various conditions .
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
The reactivity patterns are influenced by both electronic effects from the fluorine substituents and steric hindrance introduced by the methoxy group.
The mechanism of action for 2,3-difluoro-4-methoxy-DL-phenylalanine primarily involves its interaction with amino acid transporters such as L-type amino acid transporter 1 (LAT1). The structural modifications may enhance binding affinity or selectivity towards these transporters compared to unmodified phenylalanine.
Studies have shown that fluorinated analogs can significantly alter transporter interactions, potentially leading to increased uptake in certain cell types . This property makes it a candidate for further investigation in drug design targeting neurochemical pathways.
2,3-Difluoro-4-methoxy-DL-phenylalanine has potential applications in:
Fluorinated phenylalanine derivatives emerged as pivotal tools in medicinal chemistry following seminal work in the 1970s–1990s that established fluorine’s ability to fine-tune amino acid properties without steric disruption. Key milestones include:
Table 1: Evolution of Key Fluorinated Phenylalanine Analogues in Drug Design
Compound | Structural Features | Primary Applications | Key Advances |
---|---|---|---|
4-Fluoro-L-phenylalanine | Para-F substitution | Enzyme inhibition studies | Validated fluorine as pKa modulator |
Pentafluorophenylalanine (F5-Phe) | All H replaced by F | Thermostable protein engineering | Enabled Tm increases >50°C via polar π-stacking |
Fmoc-3,4-difluoro-L-phenylalanine | Ortho/meta-F, Fmoc-protected | Peptide therapeutics & self-assembly systems | Enhanced proteolytic stability in SPPS |
2,3-Difluoro-4-methoxy-DL-phenylalanine | Ortho/meta-F, para-methoxy, racemic | HIV-1 CA inhibitors & anticancer scaffolds | Dual role: fluorine enhances lipophilicity; methoxy enables H-bonding |
The strategic placement of fluorine and methoxy groups on phenylalanine’s aromatic ring induces multi-faceted effects on molecular recognition, pharmacokinetics, and target engagement:
Fluorine’s high C-F bond dissociation energy (485 kJ/mol) impedes metabolic deactivation by cytochrome P450 enzymes, extending plasma half-life. Dimerized fluorinated phenylalanine derivatives exhibit 3-fold improved stability in human liver microsomes versus non-fluorinated counterparts [2].
Lipophilicity & Binding Pocket Penetration:Difluorination increases logP by ~0.5–0.7 units per fluorine atom relative to unsubstituted phenylalanine, promoting partitioning into hydrophobic protein cavities [4]. In HIV-1 capsid inhibitors, this enables deep insertion into the interprotomer pocket between NTD and CTD domains, displacing cellular cofactors like CPSF6 and NUP153 [2].
Table 2: Electronic and Hydrophobic Contributions of Substituents in Phenylalanine Analogues
Substituent Pattern | σₚ (Hammett Constant) | ΔlogP vs. Phe | Key Biophysical Impacts |
---|---|---|---|
2-F | +0.34 | +0.41 | Ortho effect distorts ring planarity; moderate lipophilicity gain |
3,5-diF | +0.71 (σₘ additive) | +0.83 | Enhanced membrane permeability; strengthened hydrophobic interactions |
2,3-diF | +0.68 (σₚ + σₘ) | +0.79 | Optimal balance: electron withdrawal stabilizes carboxylate; lipophilicity aids binding |
4-OCH₃ | -0.27 | -0.02 | H-bond acceptor/donor; mitigates excessive hydrophobicity of fluorines |
Steric Steering: Methoxy’s bulk restricts rotation around the Cβ-Cγ bond, pre-organizing the side chain into bioactive conformations that minimize entropic penalty upon target binding [9]. This effect is exploited in dimerized CA inhibitors where optimal linker positioning is essential for bivalent engagement.
Antiviral Mechanism Validation:In dimerized inhibitors like Q-c4 (incorporating fluorinated phenylalanine units), SPR assays confirmed competitive displacement of CPSF6 and NUP153 peptides from HIV-1 CA hexamers at sub-μM Kd values. The 2,3-difluoro-4-methoxy motif enhanced CA binding affinity by 4-fold versus non-fluorinated monomers, translating to EC₅₀ = 0.57 μM against HIV-1IIIB—comparable to clinical candidate PF74 [2]. Single-round infection assays further revealed dual-stage inhibition, disrupting both nuclear import (pre-integration) and capsid assembly (post-integration).
Table 3: Structure-Activity Relationships of Fluorinated Phenylalanine Derivatives in HIV-1 CA Inhibition
Compound | Fluorination Pattern | Methoxy Position | EC₅₀ vs. HIV-1IIIB (μM) | Key Binding Interactions |
---|---|---|---|---|
PF74 | 3,5-diF (meta) | None | 0.89 | Asn57 H-bond; cation-π with Arg173 |
GS-6207 | 3-F (meta) | 4-position | 0.001* | Extended contacts: Ser41, Asn74, Met66, Ile73 |
Q-c4 monomer | None | 4-position | >10 | Weak H-bond network |
Q-c4 dimer | 2,3-diF | 4-position | 0.57 | Bivalent binding: Asn57/Ser41 H-bonds; hydrophobic with Ile73 |
*Clinical-stage inhibitor for comparison; data included for context only*.
Concluding Remarks
2,3-Difluoro-4-methoxy-DL-phenylalanine exemplifies the strategic convergence of fluorine and methoxy substituents to create precision tools for targeting challenging protein interfaces. Its incorporation into dimeric HIV-1 capsid inhibitors validates the paradigm of using fluorination for enhanced lipophilic efficiency (LipE) while retaining critical polar contacts—a blueprint extendable to anticancer scaffolds targeting protein-protein interactions. Future directions include exploiting this motif in PROTACs or covalent inhibitors where electronic modulation of the aromatic ring enables selective warhead activation.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5